3-硝基-1-(4-辛基苯基)丙-1-酮

描述

3-Nitro-1-(4-octylphenyl)propan-1-one (NOPO) is a nitro-containing organic compound that has been widely studied in recent years due to its potential applications in organic synthesis, drug discovery, and biochemistry. NOPO has been shown to possess a variety of unique properties, such as its ability to act as a catalyst for organic reactions and its ability to act as an inhibitor of certain enzymes. In addition, NOPO has been used in a variety of laboratory experiments, such as those involving the synthesis of peptides, the inhibition of enzymes, and the synthesis of pharmaceuticals.

科学研究应用

合成和药理学应用:合成了一个衍生物 2-硝基-3-苯基-3-(苯硫基)丙-1-醇,并进行了分子对接研究。该化合物对靶蛋白细胞色素 P450 17A1(参与类固醇生物合成途径)表现出有希望的相互作用,表明潜在的药理学应用 (Ahamed 等,2017)。

溶剂变色和传感应用:硝基取代的酚盐,包括 4-[(苯亚甲基)亚氨基]酚盐的衍生物,表现出溶剂变色行为。这些化合物被用作研究溶剂混合物的探针,表明它们作为溶剂变色开关和传感探针的潜力 (Nandi 等,2012)。

缓蚀:研究了 1-(4-硝基苯基-亚氨基)-1-(苯肼基)-丙-2-酮作为酸性溶液中低碳钢的缓蚀剂。该化合物在减少腐蚀方面显示出功效,证明了其在材料科学和工程中的实用性 (Hamani 等,2017)。

光物理性质:在各种溶剂中对查耳酮衍生物的研究,包括 (E)-3-(呋喃-2-基)-1-(4-硝基苯基)丙-2-烯-1-酮,揭示了显着的溶剂变色效应。这些发现与具有特定光学性质的材料的开发相关 (Kumari 等,2017)。

光还原研究:对硝基化合物的还原反应的研究,例如丙-2-醇中的 4-氰基-1-硝基苯,提供了对反应机制的见解,这些反应机制可能与理解类似硝基取代化合物的行为有关 (Levy & Cohen,1979)。

活化硝基二烯的合成:醛与硝基取代的 CH 酸(包括硝基苯乙酮)缩合生成双活化硝基二烯,表明在有机合成中的潜在应用 (Baichurin 等,2019)。

作用机制

Target of Action

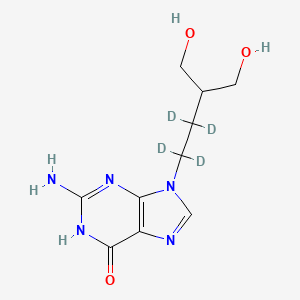

3-Nitro-1-(4-octylphenyl)propan-1-one is an intermediate in the synthesis of 1-Hydroxy-3-nitrodeamino Fingolimod . Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs . Therefore, the primary targets of this compound are likely to be the sphingosine-1-phosphate receptors involved in lymphocyte migration.

Mode of Action

Given its role as an intermediate in the synthesis of fingolimod, it may interact with its targets (sphingosine-1-phosphate receptors) to inhibit lymphocyte emigration from lymphoid organs .

Biochemical Pathways

As an intermediate in the synthesis of fingolimod, it is likely to be involved in the sphingosine-1-phosphate signaling pathway, which plays a crucial role in immune cell trafficking .

Pharmacokinetics

Fingolimod is well-absorbed and widely distributed in the body, including the heart, lungs, spleen, muscle, kidneys, bone, and liver .

Result of Action

As an intermediate in the synthesis of fingolimod, it is likely to contribute to the immunomodulatory effects of fingolimod, such as prolonging allograft transplant survival by inhibiting lymphocyte emigration from lymphoid organs .

属性

IUPAC Name |

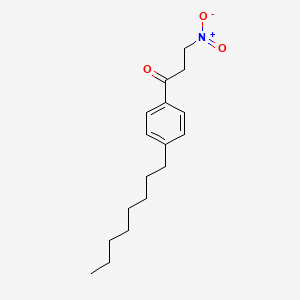

3-nitro-1-(4-octylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNSEIUIBRRLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。